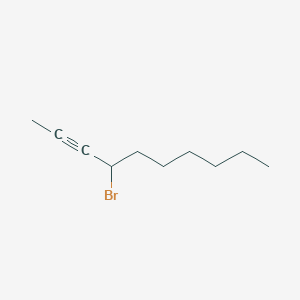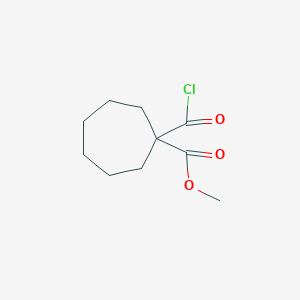
Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate: is an organic compound with the molecular formula C10H15ClO3. It is a derivative of cycloheptane, characterized by the presence of a chlorocarbonyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate typically involves the chlorination of cycloheptane derivatives followed by esterification. One common method includes the reaction of cycloheptanone with thionyl chloride to introduce the chlorocarbonyl group, followed by esterification with methanol under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Amides or esters.
Reduction: Alcohols or alkanes.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution and addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which provides accessibility to reactive sites .
Comparison with Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Methyl 1-(chlorocarbonyl)cyclopropanecarboxylate: Contains a three-membered ring, leading to different reactivity and properties.
Uniqueness: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
923020-96-6 |
|---|---|
Molecular Formula |
C10H15ClO3 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 1-carbonochloridoylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-14-9(13)10(8(11)12)6-4-2-3-5-7-10/h2-7H2,1H3 |
InChI Key |
DQYNLSXNQDZWHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


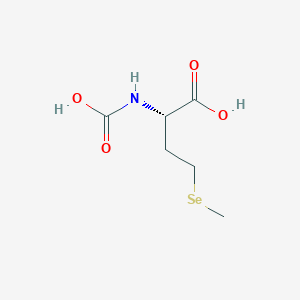
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)

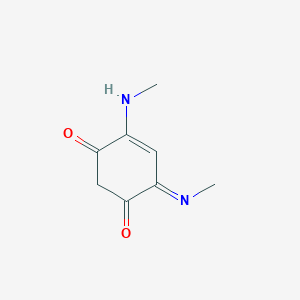
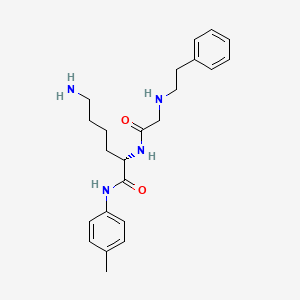
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
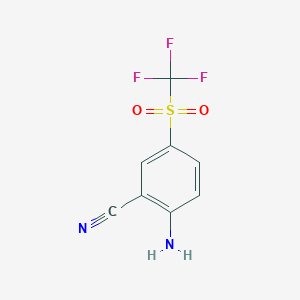
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
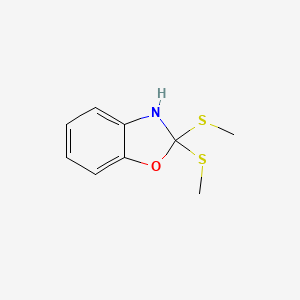
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)

![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
